molecular formula C11H10O2 B185951 Ethyl 3-ethynylbenzoate CAS No. 178742-95-5

Ethyl 3-ethynylbenzoate

Cat. No. B185951
M. Wt: 174.2 g/mol
InChI Key: DIZFWJVCPSJKGW-UHFFFAOYSA-N
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Patent
US07932398B2

Procedure details

Air in a 20 ml Schlenk tube was replaced by Ar gas and 1.02 g (7 mmol) of m-ethynylbenzoic acid and 5 g (42 mmol) of thionyl chloride were added to the tube and the mixture was stirred at 50° C. for 2 hours and then excess thionyl chloride was removed by distillation under reduced pressure to obtain m-ethynylbenzoyl chloride. To the m-ethynylbenzoyl chloride obtained was added a solution having 298 μl (7.35 mmol) of methanol and 3.4 ml (42 mmol) of pyridine dissolved in 7 ml of dichloromethane under ice-cooling and then the resultant mixture was stirred at room temperature for one hour. After completion of the stirring, dichloromethane was removed by distillation under reduced pressure and 35 ml of water was added to the resultant residue and extracted with 35 ml of diethyl ether. The ether layer was dried over magnesium sulfate and the solvent was removed by distillation under reduced pressure using an evaporator. The resultant crude reaction product was dissolved in 15 ml of hexane at 70° C., insoluble matter was removed by filtration and the filtrate was cooled to obtain 0.74 g of ethyl 3-ethynylbenzoate which is a desired product as yellow solid. (Yield: 66E)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
298 μL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7])#[CH:2].C[OH:13].N1[CH:19]=[CH:18]C=CC=1>ClCCl.CCCCCC>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([O:13][CH2:18][CH3:19])=[O:7])#[CH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
298 μL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added a solution
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After completion of the stirring, dichloromethane was removed by distillation under reduced pressure and 35 ml of water
ADDITION
Type
ADDITION
Details
was added to the resultant residue
EXTRACTION
Type
EXTRACTION
Details
extracted with 35 ml of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
an evaporator
CUSTOM
Type
CUSTOM
Details
The resultant crude reaction product
CUSTOM
Type
CUSTOM
Details
insoluble matter was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.